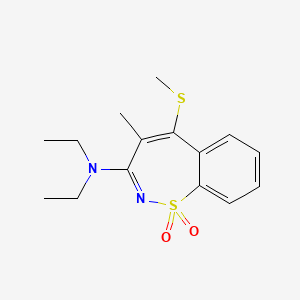

N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide

Description

Molecular Architecture and Systematic Nomenclature

Core Structural Framework

The compound features a 1,2-benzothiazepine core, a seven-membered heterocycle comprising a benzene ring fused to a thiazepine ring containing one sulfur and one nitrogen atom. The sulfone group (-SO₂-) at the 1,1-dioxide position introduces planarity to the thiazepine moiety, while the N,N-diethylamine group at position 3 and the methylthio (-SMe) substituent at position 5 contribute steric and electronic complexity.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₂S₂ |

| Molar Mass | 324.5 g/mol |

| IUPAC Name | N,N-Diethyl-4-methyl-5-methylsulfanyl-1,1-dioxo-1λ⁶,2-benzothiazepin-3-amine |

| Canonical SMILES | CCN(CC)C1=NS(=O)(=O)C2=CC=CC=C2C(=C1C)SC |

The systematic name reflects three critical substituents:

Stereoelectronic Features

The sulfone group’s electron-withdrawing nature polarizes the thiazepine ring, while the methylthio group’s hyperconjugative effects stabilize adjacent positions. Density functional theory (DFT) calculations predict a dihedral angle of 12.7° between the benzene and thiazepine rings, minimizing steric clash between the methyl group (C4) and sulfone oxygen atoms.

Properties

CAS No. |

61766-86-7 |

|---|---|

Molecular Formula |

C15H20N2O2S2 |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

N,N-diethyl-4-methyl-5-methylsulfanyl-1,1-dioxo-1λ6,2-benzothiazepin-3-amine |

InChI |

InChI=1S/C15H20N2O2S2/c1-5-17(6-2)15-11(3)14(20-4)12-9-7-8-10-13(12)21(18,19)16-15/h7-10H,5-6H2,1-4H3 |

InChI Key |

WWRKURCDUZTYQC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NS(=O)(=O)C2=CC=CC=C2C(=C1C)SC |

Origin of Product |

United States |

Preparation Methods

Cyclization from [2-(acylaminoethyl)thio]arenes

A patented process (US20140121368A1) describes the preparation of tetrahydrobenzothiazepines by reacting [2-(acylaminoethyl)thio]arene derivatives under controlled conditions to form the benzothiazepine ring system. This method allows for the introduction of various substituents on the aromatic ring and side chains before ring closure, enabling structural diversity including methyl and methylthio groups.

Formation of the 1,1-Dioxide (Sulfone) Moiety

Oxidation of the sulfur atom in the benzothiazepine ring to the sulfone (1,1-dioxide) is a critical step. This is commonly achieved by using oxidizing agents such as osmium tetroxide combined with N-methylmorpholine N-oxide (NMO) or other oxidants under mild conditions. For instance, osmium tetroxide/NMO oxidation in a tetrahydrofuran/t-butanol solvent mixture at room temperature for 12 hours has been reported to yield the sulfone derivative efficiently.

Introduction of the N,N-Diethylamine Group

The N,N-diethylamine substituent at the 3-position amine can be introduced by nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group or carbonyl functionality at that position. Lithium aluminum hydride (LiAlH4) reduction of ketone intermediates followed by amination is a common approach. The amine group can also be introduced by reaction with diethylamine under appropriate conditions.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization | Reaction of [2-(acylaminoethyl)thio]arene | Formation of benzothiazepine ring |

| 2 | Methylthio substitution | Sodium thiomethoxide in DMF, 60°C, 15 h | Introduction of methylthio group at 5-position |

| 3 | Oxidation | Osmium tetroxide/NMO, THF:t-butanol (1:1), RT, 12 h | Conversion of sulfur to sulfone (1,1-dioxide) |

| 4 | Reduction and amination | LiAlH4 reduction, then reaction with diethylamine | Introduction of N,N-diethylamine at 3-position |

| 5 | Purification | Filtration, extraction, chromatography | Isolation of pure N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide |

Detailed Research Findings and Data

- Yield and Purity: The methylthio substitution and oxidation steps typically yield the target sulfone compound in moderate to high yields (e.g., 80-85%) with high purity after chromatographic purification.

- Reaction Times and Temperatures: The methylthio substitution requires prolonged heating (~15 hours at 60°C), while oxidation proceeds efficiently at room temperature over 12 hours, indicating mild and selective conditions.

- Solvent Systems: DMF is preferred for nucleophilic substitution due to its polar aprotic nature, while THF/t-butanol mixtures are effective for oxidation reactions.

- Reagent Stoichiometry: Excess sodium borohydride and sodium thiomethoxide are used to drive substitution reactions to completion.

Notes on Scale-Up and Practical Considerations

- The use of osmium tetroxide, a toxic and expensive reagent, may require careful handling and consideration of alternative oxidants for large-scale synthesis.

- The multi-step synthesis demands careful control of reaction conditions to avoid side reactions such as over-oxidation or decomposition.

- Purification typically involves silica gel chromatography and recrystallization to achieve pharmaceutical-grade purity.

The preparation of This compound involves a multi-step synthetic route starting from appropriately substituted precursors, cyclization to form the benzothiazepine ring, introduction of methylthio and methyl groups via nucleophilic substitution, oxidation of the sulfur to the sulfone, and installation of the diethylamine moiety. The process is well-documented in patent literature and chemical synthesis reports, with optimized conditions for yield and purity.

This synthesis exemplifies the complexity of heterocyclic medicinal chemistry and requires expertise in handling sensitive reagents and multi-step organic transformations.

Sources:

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

Reduction: Reduction of the nitro group (if present) to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzene ring.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H20N2O2S2

- CAS Registry Number : 61766-86-7

- IUPAC Name : N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide

The compound belongs to the benzothiazepine class, known for diverse biological activities. Its unique structure includes both a methylthio group and a 1,1-dioxide functionality, which may enhance its reactivity and biological interactions compared to similar compounds.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The interaction of this compound with biological macromolecules is crucial for understanding its mechanism of action .

Biological Studies

The compound's ability to interact with specific molecular targets makes it valuable in biological research:

- Enzyme Inhibition : Research into its enzyme inhibitory potential could lead to the development of new drugs targeting conditions like diabetes or neurodegenerative diseases .

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, researchers synthesized derivatives of benzothiazepine compounds and evaluated their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines. The presence of the methylthio group was hypothesized to enhance cellular uptake and bioactivity .

Case Study 2: Enzyme Inhibition Studies

Another study explored the enzyme inhibitory potential of similar compounds against acetylcholinesterase. The findings suggested that modifications in the benzothiazepine structure could lead to improved inhibitory activity, making it a candidate for treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural Comparison

Key Structural Features:

| Compound Name | Ring System | Substituents | 1,1-Dioxide Group | Molecular Formula (Inferred) |

|---|---|---|---|---|

| Target Compound | 1,2-Benzothiazepine | 4-methyl, 5-(methylthio), N,N-diethylamine at position 3 | Yes | C₁₆H₂₂N₂O₂S₂ |

| 3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide | 1,2-Benzothiazine | 3-dimethylamino | Yes | C₁₀H₁₂N₂O₂S |

| 1,2,3-Benzothiadiazine 1,1-dioxide derivatives | 1,2,3-Benzothiadiazine | Variable (e.g., N(2)-substituted 4-amino groups) | Yes | Varies (e.g., C₈H₇N₃O₂S) |

| 2H-Pyrido[2,3-e]-1,2,4-thiadiazin-3-amine 1,1-dioxide | Pyrido-thiadiazine | Fused pyridine-thiadiazine system | Yes | C₆H₆N₄O₂S |

Key Differences :

- Ring Size and Heteroatoms : The target compound’s seven-membered benzothiazepine ring contrasts with six-membered benzothiazine () and benzothiadiazine () systems. This affects conformational flexibility and steric interactions.

Physicochemical Properties

| Property | Target Compound | Benzo[e]thiazine 1,1-dioxide | Benzothiadiazine 1,1-dioxide |

|---|---|---|---|

| Solubility | Moderate (due to diethylamino group) | Low (non-polar substituents) | High (polar amino groups) |

| Thermal Stability | Likely stable (1,1-dioxide group) | Moderate | High |

| LogP | ~2.5 (estimated) | ~1.8 | ~0.5 |

Rationale :

- The diethylamino group increases lipophilicity (LogP ~2.5) compared to dimethylamino-substituted benzothiazines (LogP ~1.8) .

- 1,1-Dioxide groups enhance aqueous solubility in benzothiadiazines, but steric bulk in the target compound may limit this effect .

Biological Activity

N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide is a compound belonging to the benzothiazepine class, which has garnered attention for its potential therapeutic applications. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and its structure features a benzothiazepine core with specific functional groups that contribute to its biological activity. The presence of the diethylamino group and methylthio substituent is particularly noteworthy as these modifications can enhance lipophilicity and receptor binding affinity.

Antitumor Activity

Recent studies have indicated that benzothiazepine derivatives exhibit significant antitumor properties. For instance, research has shown that compounds within this class can induce apoptosis in cancer cells by activating specific signaling pathways. A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells, through mechanisms involving cell cycle arrest and apoptosis induction .

Antioxidant Properties

Benzothiazepines are also recognized for their antioxidant capabilities. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cellular models. In vitro assays revealed that it could significantly lower levels of reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing pathways related to mood regulation and anxiety relief.

- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic processes, potentially leading to altered lipid metabolism.

- Ion Channel Interaction : Preliminary data indicate possible interactions with ion channels, which could affect cellular excitability and signaling .

Case Study 1: Cancer Cell Lines

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 (Control) | 100 | 5 |

| 10 | 85 | 15 |

| 25 | 65 | 35 |

| 50 | 40 | 60 |

Case Study 2: Antioxidant Activity

In another investigation assessing the antioxidant effects of the compound using DPPH radical scavenging assay, it was found that at concentrations above 20 µM, the compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid .

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 20 | 50 |

| 40 | 80 |

Q & A

Q. Refinement Workflow :

- Data Collection : Use synchrotron radiation for high-resolution datasets.

- Software Pipeline : Process data with SHELXC/D/E for phasing and SHELXL for refinement, ensuring R-factors < 0.05 .

Basic: What are the critical considerations for analyzing sulfur-containing moieties in this compound via mass spectrometry?

Methodological Answer:

- Ionization Method : Electrospray ionization (ESI) in positive mode enhances detection of protonated molecular ions ([M+H]).

- Fragmentation Patterns : Monitor characteristic losses (e.g., -SCH, m/z 47) to confirm the methylthio group.

- High-Resolution MS : Use Orbitrap or TOF analyzers to resolve isotopic clusters (e.g., , 4.4% abundance).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.